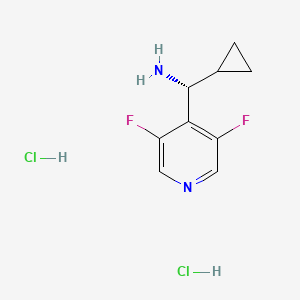

(R)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride

Description

(R)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride (CAS: 2704435-22-1) is a chiral small-molecule compound with a molecular formula of C₉H₁₂Cl₂F₂N₂ and a molecular weight of 265.11 g/mol . It features a cyclopropyl group attached to a methanamine backbone, substituted with a 3,5-difluoropyridin-4-yl moiety. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmacological studies. This compound is cataloged under the identifier BD00847262 by BLD Pharm Ltd., with available quantities of 50 mg and 100 mg at ≥95% purity .

Properties

Molecular Formula |

C9H12Cl2F2N2 |

|---|---|

Molecular Weight |

257.10 g/mol |

IUPAC Name |

(R)-cyclopropyl-(3,5-difluoropyridin-4-yl)methanamine;dihydrochloride |

InChI |

InChI=1S/C9H10F2N2.2ClH/c10-6-3-13-4-7(11)8(6)9(12)5-1-2-5;;/h3-5,9H,1-2,12H2;2*1H/t9-;;/m1../s1 |

InChI Key |

JAVJIXZSTACSSV-KLQYNRQASA-N |

Isomeric SMILES |

C1CC1[C@H](C2=C(C=NC=C2F)F)N.Cl.Cl |

Canonical SMILES |

C1CC1C(C2=C(C=NC=C2F)F)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Preparation Steps

Preparation of 3,5-Difluoropyridin-4-yl Intermediates

- The 3,5-difluoropyridine core is typically synthesized by halogenation and fluorination of pyridine derivatives or by selective fluorination of pyridine precursors.

- According to patent WO2012147098A2, related pyridine derivatives bearing difluoromethoxy groups are prepared via reactions involving substituted benzoic acids and phenols under carbodiimide coupling conditions (e.g., using 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride) in solvents like tetrahydrofuran at temperatures ranging from ambient to 70°C.

Salt Formation: Dihydrochloride

Analytical and Purification Techniques

- Purity is commonly assessed by High-Performance Liquid Chromatography (HPLC), with typical purities ≥98%.

- Crude products are often purified by recrystallization from aqueous or organic solvents after salt formation.

- Chiral purity is confirmed by chiral HPLC or optical rotation measurements.

- The dihydrochloride salt form improves stability and handling, facilitating purification.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine (–NH<sub>2</sub>) serves as the most reactive site, participating in:

Amide Coupling

Reacts with carboxylic acids or activated esters to form amides. Typical conditions involve carbodiimide reagents (e.g., EDCI/HOBT) in polar aprotic solvents (DMF, DCM) at room temperature .

Example Reaction:

Key Data:

| Substrate Type | Reagents | Solvent | Temp. | Yield Range |

|---|---|---|---|---|

| Aromatic carboxylic acid | EDCI, HOBT | DMF | 25°C | 60–75% |

Alkylation

Forms secondary or tertiary amines via reaction with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>).

Example Reaction:

Electrophilic Aromatic Substitution on Pyridine

The 3,5-difluoropyridin-4-yl ring is electron-deficient due to fluorine’s –I effect, directing electrophiles to the ortho/para positions relative to the amine.

Nitration

Requires harsh conditions (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) due to the ring’s deactivation. Predicted to occur at the 2- or 6-positions.

Hypothetical Reaction:

Halogenation

Limited reactivity under standard conditions. Fluorine substituents further deactivate the ring, necessitating catalysts (e.g., FeCl<sub>3</sub>) for chlorination/bromination.

Cyclopropane Ring Reactivity

The cyclopropyl group exhibits strain-driven reactivity:

Ring-Opening Reactions

Occurs under strong acidic (H<sub>2</sub>SO<sub>4</sub>) or oxidative (O<sub>3</sub>) conditions, forming linear alkanes or ketones.

Example:

Acid-Base and Salt Formation

The dihydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

| Property | Value/Behavior | Conditions |

|---|---|---|

| pK<sub>a</sub> (amine) | ~8.5–9.0 (estimated) | H<sub>2</sub>O, 25°C |

| Solubility | >50 mg/mL in H<sub>2</sub>O | pH < 4.0 |

Deprotonation (pH > 9) regenerates the free base, enhancing nucleophilicity for alkylation/acylation.

Stereochemical Considerations

The (R)-configuration influences reaction outcomes:

Scientific Research Applications

®-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s difluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively . The precise molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Observations

Aromatic System Variations: The target compound’s 3,5-difluoropyridine ring offers distinct electronic and steric properties compared to the 2,5-difluorophenyl analog (CAS: 2708281-73-4).

Salt Form and Solubility: The dihydrochloride salt of the target compound improves aqueous solubility compared to non-salt forms (e.g., free base analogs in Enamine’s catalog) .

Stereochemical Specificity :

- The (R) -enantiomer is explicitly specified for the target compound, whereas many analogs (e.g., Enamine’s [1-(2H-triazol-2-yl)cyclopropyl]methanamine) are reported as racemic mixtures . Enantiopurity is critical for selective biological activity, as seen in kinase inhibitors or neurotransmitter analogs.

This contrasts with phenyl-substituted analogs (e.g., 2708281-73-4), which lack patent or literature mentions in the provided evidence .

Research Implications

- Pharmacological Potential: The 3,5-difluoropyridine moiety may target fluorophore-sensitive enzymes (e.g., tyrosine kinases) or ion channels, as seen in related compounds like crizotinib derivatives .

- Synthetic Challenges : Chirality introduces complexity in synthesis; enantioselective routes for the (R)-isomer are likely required to avoid racemization .

Limitations and Data Gaps

- Biological Data: No activity or toxicity data for the target compound are provided in the evidence.

- Solubility/Stability : Detailed physicochemical properties (e.g., logP, pKa) are unavailable but critical for preclinical development.

Biological Activity

(R)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C9H10F2N·2HCl

- Molecular Weight : 184.19 g/mol

The presence of the cyclopropyl group and the difluoropyridine moiety contributes to its unique pharmacological properties. The fluorine atoms may enhance lipophilicity and bioavailability, while the cyclopropyl structure can influence receptor binding and metabolic stability.

Research indicates that (R)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride interacts with various biological targets, primarily influencing neurotransmitter systems and ion channel activity. The compound has been studied for its potential as a modulator in calcium release activated calcium (CRAC) channels, which are crucial for various physiological processes.

Biological Activity

The biological activity of the compound has been assessed through various in vitro and in vivo studies:

- Neurotransmitter Modulation : Preliminary studies suggest that (R)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride may act as an inhibitor of certain neurotransmitter receptors, potentially affecting mood and cognitive functions.

- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, indicating potential applications in treating infections caused by resistant bacteria.

Table 1: Summary of Biological Activities

Case Studies

-

Neuropharmacological Study :

A study investigated the effects of (R)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent. -

Antibacterial Efficacy :

In vitro tests demonstrated that the compound exhibited substantial antibacterial activity against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, indicating its potential as a novel therapeutic agent.

Research Findings

Recent findings have highlighted the structure-activity relationship (SAR) of (R)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride. Modifications to the pyridine ring or cyclopropyl group can lead to variations in biological activity. For example, substituents at different positions on the pyridine ring have been shown to alter receptor binding affinity and selectivity.

Table 2: Structure-Activity Relationship Studies

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the cyclopropyl ring (δ ~0.5–1.5 ppm for cyclopropyl protons) and pyridine substituents (δ ~7.5–8.5 ppm for aromatic protons).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C₉H₁₂Cl₂F₂N₂) and salt adducts (e.g., [M+H]⁺ at m/z 263.04) .

- HPLC-PDA/UV: Purity ≥95% is confirmed using reverse-phase HPLC with photodiode array detection (PDA), as reported by BLD Pharm Ltd. .

How does the dihydrochloride salt form influence the compound’s solubility and stability, and what experimental approaches assess these properties?

Advanced Research Question

The dihydrochloride salt enhances aqueous solubility due to ionic interactions but may reduce stability under high humidity or elevated temperatures. Researchers should:

- Perform dynamic vapor sorption (DVS) to evaluate hygroscopicity.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation products.

- Compare solubility profiles in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) using shake-flask methods .

What strategies resolve contradictions in biological activity data between enantiomers or salt forms?

Advanced Research Question

Contradictions may arise due to differences in enantiomer purity or salt dissociation kinetics. To address this:

- Use enantioselective synthesis (e.g., BLD Pharm Ltd.’s R- and S-enantiomers with ≥95% purity) for controlled comparative studies .

- Perform dose-response assays in cellular models (e.g., IC₅₀ comparisons) to isolate salt-specific effects.

- Apply X-ray crystallography to confirm binding modes of enantiomers to target proteins (e.g., kinases or GPCRs).

How can computational modeling predict interactions of this compound with biological targets?

Advanced Research Question

- Molecular docking (AutoDock Vina, Glide): Simulate binding to targets like monoamine oxidases or fluoropyridine-sensitive receptors. Prioritize docking poses using the compound’s 3D structure (PubChem CID: 2704435-22-1) .

- Molecular dynamics (MD) simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories.

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.

What protocols evaluate metabolic stability and in vivo pharmacokinetics?

Advanced Research Question

- In vitro metabolic stability: Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS.

- Pharmacokinetic (PK) studies: Administer IV/PO doses in rodent models and measure plasma concentrations using validated bioanalytical methods. Parameters like t₁/₂ and bioavailability (F%) are critical for lead optimization.

- Tissue distribution: Use radiolabeled analogs (¹⁴C or ³H) to track compound accumulation in target organs.

How do structural modifications (e.g., fluorination, cyclopropyl substitution) impact target selectivity?

Advanced Research Question

- Fluorine substitution: 3,5-difluoropyridine enhances metabolic stability and modulates π-π stacking with aromatic residues in target binding pockets. Compare with non-fluorinated analogs using enzyme inhibition assays.

- Cyclopropyl group: Conformational restraint may improve binding entropy. Test cyclopropane vs. non-rigid analogs (e.g., ethyl or vinyl derivatives) in functional assays .

What orthogonal methods validate enantiomeric excess (ee) in synthesized batches?

Advanced Research Question

- Chiral HPLC: Compare retention times with authentic standards (R- and S-enantiomers).

- Optical rotation: Measure specific rotation ([α]ᴅ) and cross-validate against literature values.

- Vibrational circular dichroism (VCD): Provides stereochemical confirmation via IR-based spectral analysis.

How is batch-to-batch variability addressed in preclinical studies?

Advanced Research Question

- Implement quality-by-design (QbD) principles during synthesis to control critical parameters (e.g., reaction temperature, chiral catalyst loading).

- Use multivariate analysis (MVA) to correlate impurity profiles (e.g., residual solvents) with biological outcomes.

- Cross-reference analytical data from suppliers (e.g., BLD Pharm Ltd.’s ≥95% purity specifications) with in-house validation .

What in vitro/in vivo models are suitable for assessing neuropharmacological activity?

Advanced Research Question

- In vitro: Primary neuronal cultures or SH-SY5Y cells for neuroprotection assays (e.g., against oxidative stress).

- In vivo: Rodent models of depression (e.g., forced swim test) or neurodegeneration (e.g., MPTP-induced Parkinsonism). Monitor behavioral outcomes and biomarker levels (e.g., BDNF, TNF-α).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.